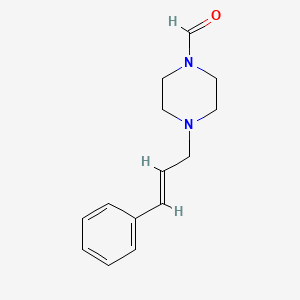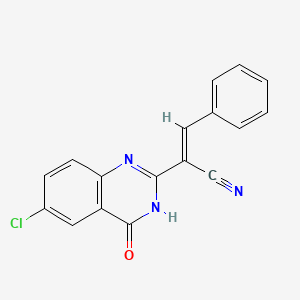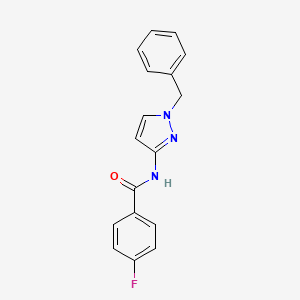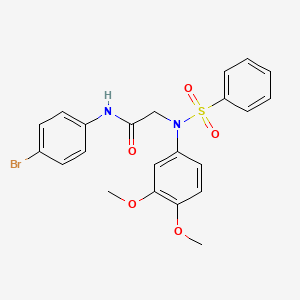![molecular formula C24H20ClN3O2 B5999020 2-(2-CHLOROPHENOXY)-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE](/img/structure/B5999020.png)
2-(2-CHLOROPHENOXY)-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenoxy)-N-[(13-diphenyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenoxy group and a diphenylpyrazolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(13-diphenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Coupling with Diphenylpyrazole: The chlorophenoxy intermediate is then coupled with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenoxy)-N-[(13-diphenyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenoxy)-N-[(13-diphenyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-[(13-diphenyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenoxy)acetic acid: A related compound with a similar chlorophenoxy group.
1,3-Diphenyl-1H-pyrazole: Shares the diphenylpyrazolyl moiety.
Uniqueness
2-(2-Chlorophenoxy)-N-[(13-diphenyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to the combination of its chlorophenoxy and diphenylpyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[(1,3-diphenylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c25-21-13-7-8-14-22(21)30-17-23(29)26-15-19-16-28(20-11-5-2-6-12-20)27-24(19)18-9-3-1-4-10-18/h1-14,16H,15,17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHKRGFRXFSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)COC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5998951.png)

![methyl N-{[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}leucinate](/img/structure/B5998965.png)
![N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5998973.png)

![4-[(1-ethyl-4-piperidinyl)amino]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B5998987.png)

![1-[(E)-2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-2-nitroguanidine](/img/structure/B5999011.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5999013.png)
![2-allyl-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5999018.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B5999019.png)

![4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B5999035.png)
![N-(3-fluorophenyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B5999045.png)
